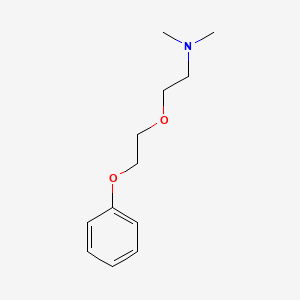

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is characterized by the presence of a phenoxyethoxy group attached to an ethanamine backbone, with two methyl groups on the nitrogen atom. This compound is typically found in a liquid form and is used in various research and industrial applications .

Wirkmechanismus

Mode of Action

It is often used as a reagent in organic synthesis , suggesting that it may interact with various molecules to facilitate chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine, it is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine involves the condensation of phenol with 1,2-dichloroethane to form phenoxyethyl chloride. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction and an organic solvent like dichloromethane to dissolve the reactants.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the chemicals. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products:

Oxidation: Phenoxyethoxyacetone.

Reduction: Dimethylaminoethanol.

Substitution: Phenoxyethoxyethyl azide.

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities, including its interaction with cellular receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Vergleich Mit ähnlichen Verbindungen

- N,N-dimethyl-2-(2-methoxyethoxy)ethanamine

- N,N-dimethyl-2-(2-ethoxyethoxy)ethanamine

- N,N-dimethyl-2-(2-butoxyethoxy)ethanamine

Comparison: N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with methoxy, ethoxy, or butoxy groups, the phenoxy derivative exhibits higher binding affinity to certain receptors and enhanced stability under various reaction conditions . This makes it a valuable compound for specific research and industrial applications.

Biologische Aktivität

N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine is a compound that has garnered attention due to its potential biological activities and applications in pharmaceutical research. This article explores its biological activity, structural characteristics, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H19NO2 and a molecular weight of approximately 209.29 g/mol. The compound features a dimethylamino group that contributes to its basicity and a phenoxyethoxy moiety that enhances its lipophilicity, which is crucial for crossing biological membranes and increasing bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in relation to the central nervous system (CNS). Its structural characteristics suggest potential interactions with neurotransmitter systems, which may influence mood and anxiety disorders. Here are some key biological activities:

- Neurotransmitter Modulation : The compound may modulate monoamine neurotransmitters, suggesting potential antidepressant or anxiolytic properties.

- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.

- Pharmacokinetics : Studies on its pharmacokinetics reveal how structural modifications can influence absorption, distribution, metabolism, and excretion profiles, impacting therapeutic effectiveness.

Interaction Studies

This compound has been shown to interact with various biological targets, particularly neurotransmitter receptors associated with serotonin and norepinephrine pathways. This interaction profile suggests its potential utility in treating mood disorders or anxiety-related conditions .

Synthesis Methods

The synthesis of this compound typically involves several methods that highlight its synthetic accessibility. Common routes include:

- Alkylation Reactions : Utilizing dimethylamine and phenoxyethanol derivatives.

- Condensation Reactions : Combining appropriate aldehydes or ketones with amines.

These methods allow for the efficient production of the compound with high purity, facilitating its application in research.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their key features for comparison:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethyl-2-phenoxyethanamine | C10H15NO | Lacks ethylene glycol moiety; simpler structure |

| N,N-Diethyl-2-(2-phenoxyethoxy)ethanamine | C12H23NO2 | Ethyl groups instead of methyl; different activity |

| 4-(Dimethylamino)-1-naphthalenol | C11H15N | Contains naphthalene ring; different pharmacological properties |

| N-Methyl-2-(2-phenoxyethanol) | C12H14O2 | Lacks dimethylamino group; different reactivity |

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of compounds structurally related to this compound in various biological assays. For instance, a study involving zebrafish models demonstrated dose-dependent neuroactivity, indicating potential applications in neuropharmacology . Additionally, research on related phenoxy derivatives has shown promising results in antimicrobial activity against various pathogens .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-13(2)8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDGYOYBDHILKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOCCOC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.